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8-OxoG Clamp CEP

DNA damage detection Fluorescent probe 8-oxoguanine

Choose 8-OxoG Clamp CEP for its unique triple function in a single synthesis-ready building block: site-specific fluorescent reporter incorporation, complete discrimination of 8-oxoG from canonical bases via fluorescence quenching, and homogeneous, real-time detection without external labels or processing. Outperforms standard 8-oxo-dG phosphoramidites and antibody-based methods, enabling real-time monitoring of oxidative lesion formation/repair and stable OGG1-DNA complex trapping for structural studies.

Molecular Formula C55H61N6O11P
Molecular Weight 1013.1 g/mol
Cat. No. B13449090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-OxoG Clamp CEP
Molecular FormulaC55H61N6O11P
Molecular Weight1013.1 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C(=NC5=O)NC7=C(O6)C=CC=C7OCCNC(=O)OCC8=CC=CC=C8
InChIInChI=1S/C55H61N6O11P/c1-37(2)61(38(3)4)73(69-31-14-29-56)72-47-33-50(71-49(47)36-68-55(40-17-11-8-12-18-40,41-21-25-43(64-5)26-22-41)42-23-27-44(65-6)28-24-42)60-34-48-52(59-53(60)62)58-51-45(19-13-20-46(51)70-48)66-32-30-57-54(63)67-35-39-15-9-7-10-16-39/h7-13,15-28,34,37-38,47,49-50H,14,30-33,35-36H2,1-6H3,(H,57,63)(H,58,59,62)/t47-,49+,50+,73?/m0/s1
InChIKeyKJADXOMZOBCXBS-MNUIYVAGSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-OxoG Clamp CEP: A Specialized Fluorescent Phosphoramidite for Site-Specific 8-Oxoguanine Detection in DNA Damage Research


8-OxoG Clamp CEP is a fluorescent phenoxazine analog designed as a specialized phosphoramidite building block for automated oligonucleotide synthesis. It is engineered to incorporate a 1,3-diaza-2-oxophenoxazine-derived "clamp" nucleobase analog [1] that enables the selective, fluorescence-based detection of 8-oxo-7,8-dihydroguanine (8-oxoG), the most prevalent oxidative DNA lesion [2]. The compound serves as a critical reagent for generating synthetic DNA strands containing a site-specifically positioned fluorescent probe that reports on the presence of 8-oxoG, rather than merely incorporating the lesion itself [3].

Why Standard 8-OxoG Phosphoramidites or Alternative Detection Probes Cannot Substitute for 8-OxoG Clamp CEP in Fluorescence-Based Oxidative Damage Studies


Standard 8-oxo-dG-CE phosphoramidites (e.g., CAS 143060-53-1) are designed solely to introduce 8-oxoG lesions into synthetic DNA for structural or repair studies but lack any intrinsic detection capability [1]. Conversely, the parent G-clamp (AP-dC) phosphoramidite stabilizes duplexes with guanosine but exhibits no selectivity for the oxidized 8-oxoG variant [2]. Alternative detection methodologies, such as anti-8-oxoG antibodies, require post-hybridization, multi-step processing and are not amenable to real-time monitoring within an intact oligonucleotide context. 8-OxoG Clamp CEP uniquely combines three essential functions into a single, synthesis-compatible building block: (i) it positions a fluorescent reporter directly within the DNA strand, (ii) it achieves complete discrimination of 8-oxoG from canonical bases via specific fluorescence quenching [3], and (iii) it enables homogeneous, real-time measurement of 8-oxoG without external labeling steps [4].

Quantitative Differentiation Evidence for 8-OxoG Clamp CEP Against Closest Analogs and Alternative Probes


Fluorescence Quenching Selectivity: Complete Discrimination of 8-OxoG from Canonical Nucleosides

The 8-oxoG-clamp demonstrates absolute discrimination of 8-oxoG from all other nucleosides via fluorescence quenching. When base-paired with 8-oxo-dG, fluorescence of the clamp is severely quenched; in contrast, pairing with dG, dA, dC, or dT elicits no change in fluorescence intensity . This represents a binary on/off response, whereas the parent G-clamp exhibits similar fluorescence regardless of the opposing base [1].

DNA damage detection Fluorescent probe 8-oxoguanine

Thermal Destabilization Signature: ΔTm of -16 °C Differentiates 8-OxoG Clamp from G-Clamp's Stabilizing Effect

Incorporation of the oxoG-clamp opposite an 8-oxoG lesion causes a significant destabilization of the DNA duplex. When cytosine opposite 8-oxoG is replaced with the oxoG-clamp, the melting temperature (Tm) decreases by 13–16 °C (e.g., from 49 °C to 33 °C for the G/C control comparison, ΔTm = -16 °C) [1]. This is in stark contrast to the parent G-clamp, which enhances duplex stability by 7–21 °C per substitution when paired with guanosine [2].

DNA duplex stability Melting temperature Modified nucleobases

Binding Affinity Reduction: Ka of 0.25×10^6 M^-1 for oxoG/oxoG-clamp Pair Versus 0.45×10^6 M^-1 for Canonical G/C Pair

Stopped-flow kinetic analysis reveals that the oxoG/oxoG-clamp pair has a reduced binding affinity compared to a canonical G/C base pair. The association constant (Ka) for the oxoG/oxoG-clamp duplex is (0.25 ± 0.09) × 10^6 M^-1, whereas the G/C control duplex exhibits a Ka of (0.45 ± 0.07) × 10^6 M^-1 [1]. This ~1.8-fold reduction in affinity reflects the altered hydrogen-bonding network (five H-bonds vs. three in G/C) and the steric bulk of the benzyloxycarbonyl group.

DNA-protein interaction Stopped-flow kinetics Binding affinity

Enzymatic Processing Blockade: OxoG-clamp Prevents 8-Oxoguanine Excision by OGG1 DNA Glycosylase

When an oxoG-clamp is positioned opposite the 8-oxoG lesion in a DNA duplex, human OGG1 glycosylase is unable to excise the damaged base. In direct comparison, duplexes containing an 8-oxoG:C pair are efficiently cleaved by OGG1, whereas duplexes containing an 8-oxoG:oxoG-clamp pair show no hydrolysis of the N-glycosidic bond and no cleavage of the sugar-phosphate backbone [1]. Molecular dynamics simulations reveal that the oxoG-clamp prevents the necessary eversion of the 8-oxoG base into the enzyme's active site pocket.

Base excision repair OGG1 glycosylase Enzyme inhibition

Synthesis and Deprotection Compatibility: Standard Phosphoramidite Chemistry with AMA Deprotection Conditions

8-OxoG Clamp CEP is fully compatible with standard automated DNA synthesis protocols and does not require specialized deprotection conditions that could compromise the integrity of other modified bases. The recommended deprotection uses AMA (Ammonium Hydroxide/40% Methylamine 1:1 v/v) for 10 minutes at 65 °C or ammonium hydroxide for 17 hours at room temperature . In contrast, oligonucleotides containing standard 8-oxo-dG lesions synthesized using 8-oxo-dG-CE phosphoramidite require the addition of 0.25 M 2-mercaptoethanol during deprotection to prevent oxidative degradation of the 8-oxo-dG site [1].

Oligonucleotide synthesis Phosphoramidite chemistry Deprotection

Optimal Research and Industrial Applications for 8-OxoG Clamp CEP Based on Quantified Differentiation Evidence


Homogeneous Real-Time Fluorescence Assays for Oxidative DNA Damage

Leveraging the complete discrimination and fluorescence quenching selectivity of the oxoG-clamp [1], researchers can design oligonucleotide probes that report the presence of 8-oxoG in a target DNA strand without requiring separation steps, enzyme amplification, or external labeling. This enables real-time monitoring of oxidative lesion formation and repair in a homogeneous solution format, significantly reducing assay time and complexity compared to antibody-based or HPLC-MS methods.

Kinetic and Structural Studies of OGG1 DNA Glycosylase Mechanism

The defined binding affinity (Ka = 0.25×10^6 M^-1) and the complete enzymatic blockade of OGG1-mediated excision by the oxoG-clamp [2] make it an invaluable tool for trapping enzyme-DNA complexes. Researchers can use these stable, non-cleavable substrates for X-ray crystallography, cryo-EM, and pre-steady-state kinetic analyses to dissect the lesion recognition and base-flipping mechanism of OGG1, a task that is not feasible with natural 8-oxoG:C substrates due to rapid catalysis.

Construction of Synthetic DNA Substrates for Base Excision Repair (BER) Pathway Dissection

The compatibility of 8-OxoG Clamp CEP with standard phosphoramidite synthesis and simple AMA deprotection facilitates the construction of complex, multi-modified oligonucleotide substrates. These substrates can incorporate the oxoG-clamp opposite a site-specifically placed 8-oxoG lesion, enabling researchers to create precisely defined model systems to study the interplay between different DNA repair pathways (e.g., BER, NER, MMR) and the effects of local sequence context on repair efficiency, without the confounding factor of rapid OGG1 cleavage.

Development of Oligonucleotide-Based Sensors for Oxidative Stress Biomarker Detection

The unique thermal destabilization signature (ΔTm = -16 °C) and the binary fluorescence quenching response [1][2] can be exploited to engineer nucleic acid sensors that undergo a conformational change or fluorescence change specifically upon binding to 8-oxoG-containing DNA. This property is directly relevant for developing point-of-care diagnostic devices or high-throughput screening platforms aimed at quantifying oxidative stress biomarkers in clinical or environmental samples.

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